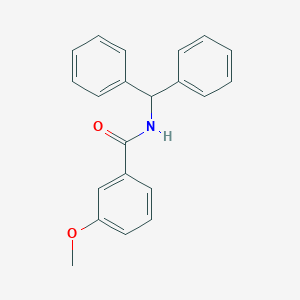![molecular formula C15H14N4S2 B295261 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295261.png)
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the thienopyrimidine family and has been shown to exhibit unique biochemical and physiological effects.
科学的研究の応用
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to exhibit a wide range of potential applications in medical research. Some of the most notable applications include its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurological disorders. In addition, this compound has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not yet fully understood. However, several studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation. In addition, this compound has also been shown to exhibit potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, animal studies have shown that this compound can improve cognitive function and reduce neurological damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its potent and diverse pharmacological effects. This compound has been shown to exhibit activity against a wide range of diseases and may have potential applications in multiple areas of medical research. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability and increase the cost of research.
将来の方向性
There are several potential future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One of the most promising areas of research is the development of new anti-cancer therapies based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound may also help to increase its availability and reduce the cost of research.
合成法
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves a multi-step process that has been described in detail in various research papers. One of the most commonly used methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-bromo-2-chlorothiophene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product.
特性
分子式 |
C15H14N4S2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
12-(4,6-dimethylpyrimidin-2-yl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C15H14N4S2/c1-8-6-9(2)19-15(18-8)21-14-12-10-4-3-5-11(10)20-13(12)16-7-17-14/h6-7H,3-5H2,1-2H3 |
InChIキー |
MYSIXZKTVYYSLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCC4)C |
正規SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295204.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)